molecular formula C8H12ClN3O B13300841 4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine

4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine

Cat. No.: B13300841
M. Wt: 201.65 g/mol
InChI Key: NJGJEGZMVOWLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a butan-2-yloxy group and a chlorine atom attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with butan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butan-2-yloxy group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of ketones or aldehydes from the butan-2-yloxy group.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-yloxy)pyrimidin-5-amine: Similar structure but lacks the chlorine atom.

    2-Chloropyrimidin-5-amine: Similar structure but lacks the butan-2-yloxy group.

    4-(Butan-2-yloxy)-2-methylpyrimidin-5-amine: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

4-(Butan-2-yloxy)-2-chloropyrimidin-5-amine is unique due to the presence of both the butan-2-yloxy group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-butan-2-yloxy-2-chloropyrimidin-5-amine

InChI

InChI=1S/C8H12ClN3O/c1-3-5(2)13-7-6(10)4-11-8(9)12-7/h4-5H,3,10H2,1-2H3

InChI Key

NJGJEGZMVOWLEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC=C1N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.